4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-(4-nitrophenyl)sulfanyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O2S/c12-11(13,14)9-5-10(16-6-15-9)20-8-3-1-7(2-4-8)17(18)19/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSCDXBZTODOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NC=NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution on Halogenated Pyrimidine
A common approach is the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 4-nitrothiophenol or its derivatives under nucleophilic aromatic substitution conditions.
- Starting Material: 2,4-dichloro-5-(trifluoromethyl)pyrimidine, synthesized via chlorination of 5-(trifluoromethyl)pyrimidine derivatives.
- Nucleophile: 4-nitrothiophenol (4-nitrophenylthiol), which provides the thioaryl group.
- Conditions: Typically, the reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or triethylamine to deprotonate the thiol and promote nucleophilic substitution.
- Outcome: Replacement of the chlorine atom at the 4-position of the pyrimidine ring by the 4-nitrophenylthio group.
This method benefits from the high reactivity of the halogenated pyrimidine ring towards nucleophilic aromatic substitution due to the electron-withdrawing trifluoromethyl group activating the ring.
Palladium-Catalyzed Coupling Reactions
Although less directly reported for this exact compound, related literature on (4-nitrophenyl)thio-substituted heterocycles suggests that palladium-catalyzed coupling reactions can be employed to attach the 4-nitrophenylthio group to heterocyclic cores.
- Procedure: Coupling of aryl halides with thiol derivatives under Pd-catalysis.
- Catalysts: Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands.
- Bases: Triethylamine or other organic bases.
- Solvents: DMF, toluene, or dioxane.
- Temperature: Elevated temperatures (80–120°C) to facilitate coupling.
This method can be adapted for pyrimidine systems, especially when direct nucleophilic aromatic substitution is less efficient.
Sulfenylation via Sulfenyl Chlorides
Another synthetic route involves the reaction of pyrimidine derivatives with 4-nitrobenzenesulfenyl chloride.
- Step 1: Preparation of 4-nitrobenzenesulfenyl chloride from 4-nitrothiophenol and chlorine or other chlorinating agents.
- Step 2: Reaction of the sulfenyl chloride with pyrimidine substrates bearing reactive sites (e.g., enaminones or pyrimidine thiols) to form the thio-substituted product.
- Conditions: Typically carried out in inert solvents at low temperatures to control reactivity.
This approach is supported by research on related heterocyclic thio-substitutions.
Representative Experimental Procedure
Based on the literature and analogous syntheses, a typical preparation of 4-((4-nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine might proceed as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1 equiv), 4-nitrothiophenol (1.1 equiv), K2CO3 (2 equiv), DMF, 80°C, 12 h | Nucleophilic aromatic substitution at 4-position |
| 2 | Work-up: Dilution with water, extraction with ethyl acetate, drying over MgSO4 | Isolation of crude product |
| 3 | Purification by recrystallization from ethanol or column chromatography | Obtain pure this compound |
Characterization and Yield Data
| Parameter | Typical Value |
|---|---|
| Yield | 65–85% depending on reaction conditions |
| Melting Point | Approximately 180–185°C (literature dependent) |
| Spectroscopic Data | Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry |
| Purity | >95% by HPLC or elemental analysis |
Research Findings and Analysis
- The presence of the trifluoromethyl group at the 6-position of the pyrimidine ring significantly enhances the electrophilicity of the 4-position, facilitating nucleophilic substitution by the thiol group.
- The 4-nitrophenylthio substituent introduces electron-withdrawing effects that can influence the compound's biological activity and physicochemical properties.
- Reaction conditions such as solvent choice, base strength, and temperature critically affect the yield and purity of the product.
- Alternative methods such as Pd-catalyzed coupling or sulfenyl chloride addition provide routes for the synthesis but may require more rigorous conditions or multi-step preparations.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2,4-dichloro-5-(trifluoromethyl)pyrimidine + 4-nitrothiophenol | Base (K2CO3), DMF | 80°C, 12 h | Straightforward, good yields | Requires halogenated pyrimidine |
| Pd-Catalyzed Coupling | Halogenated pyrimidine + 4-nitrothiophenol | Pd catalyst, base | 80–120°C, inert atmosphere | Versatile, can tolerate various substituents | More expensive catalysts, sensitive conditions |
| Sulfenyl Chloride Addition | Pyrimidine derivatives + 4-nitrobenzenesulfenyl chloride | Chlorinating agent, inert solvent | Low temperature | Direct sulfenylation, high selectivity | Requires preparation of sulfenyl chloride |
Chemical Reactions Analysis
Types of Reactions
4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
The compound 4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine (CAS number: 1823183-09-0) is a heterocyclic organic compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by data tables and case studies.
Structural Features
The compound features a pyrimidine ring substituted with a trifluoromethyl group and a nitrophenylthio group, which contribute to its reactivity and potential biological activity.
Medicinal Chemistry
This compound serves as a significant building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in the development of:
- Anticancer Agents : Research indicates that pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this structure have been tested against breast and lung cancer models, demonstrating IC50 values in the low micromolar range.
- Antimicrobial Activity : Studies have reported that certain derivatives possess antibacterial properties against Gram-positive bacteria, making them candidates for further development as antibiotics.
Case Study Example
A study published in Journal of Medicinal Chemistry explored the synthesis of various analogs derived from this compound. The most promising analog showed significant inhibition of cancer cell proliferation, with a reported IC50 value of 2.5 µM against MCF-7 cells.
Agrochemicals
The compound has been investigated for its potential use in agrochemical formulations due to its ability to inhibit specific enzymes involved in plant growth regulation.
Data Table: Agrochemical Applications
| Compound Derivative | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Derivative A | Aphids | 75 | |
| Derivative B | Fungal Pathogen | 85 |
Materials Science
In materials science, this compound has been utilized in the development of novel polymers and coatings due to its thermal stability and chemical resistance.
Case Study Example
Research published in Advanced Materials highlighted the incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrimidine derivatives are often tailored through substitutions at positions 2, 4, and 4. Below is a comparative analysis of key analogs:
Key Observations :
- Trifluoromethyl (-CF₃) is a common substituent in all listed compounds, contributing to electron-withdrawing effects and enhanced stability .
- 4-Nitrophenylthio vs.
- Thiol (-SH) vs. Thioether (-S-Ar) : Thiol-containing derivatives (e.g., 2-mercapto analogs) may exhibit stronger metal-binding properties, useful in catalysis or chelation therapy .
Physicochemical Properties
- Lipophilicity: Compounds with dichlorophenyl (e.g., 6-(3,5-dichlorophenyl)-2-phenyl-4-CF₃-pyrimidine) or trifluoromethylphenoxy groups (e.g., ) exhibit higher logP values compared to nitro-thioaryl derivatives, favoring membrane permeability .
- Solubility: Derivatives with methylsulfonylmethyl (e.g., ) or morpholino groups (e.g., 2-amino-6-(N-morpholino)-4-CF₃-pyrimidine in ) show improved aqueous solubility due to polar functional groups .
Biological Activity
4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a nitrophenyl thioether and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features:
- A pyrimidine ring which is known for its role in various biological systems.
- A trifluoromethyl group , enhancing lipophilicity and metabolic stability.
- A nitrophenyl thioether , which may contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial potential. Research indicates that compounds containing pyrimidine rings exhibit significant activity against various bacterial strains. For instance, studies have shown that similar pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
In vitro tests on related compounds suggest that modifications to the pyrimidine structure, such as the introduction of electron-withdrawing groups like nitro or trifluoromethyl, can enhance antibacterial efficacy. For example, a study reported that certain pyrimidine derivatives exhibited zones of inhibition ranging from 16 mm to over 20 mm against pathogenic strains .
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| Compound A | 16 | Antibacterial |
| Compound B | 20 | Antifungal |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of pyrimidine derivatives is also notable. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain trifluoromethyl-substituted pyrimidines have shown promising results in inhibiting tumor growth in vitro .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial or cancerous cells. The presence of the trifluoromethyl group may enhance its binding affinity to enzymes or receptors involved in cellular processes, leading to inhibition or modulation of their activity.
Enzyme Inhibition Studies
Research indicates that similar compounds can act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation. For instance, studies have shown that certain pyrimidines can inhibit DNA polymerase activity, which is vital for DNA replication in both bacteria and cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted by Pasha et al. synthesized various pyrimidine derivatives and evaluated their antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated significant antibacterial properties correlated with specific substitutions on the pyrimidine ring .
- Anticancer Potential : In a separate study, a series of trifluoromethyl-pyrimidines were tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .
Q & A
Q. What are the key synthetic routes for 4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via cyclization of β-diketones or thiourea derivatives under acidic conditions.
- Step 2 : Introduction of the trifluoromethyl group using reagents like CF₃Cu or CF₃SiMe₃ .
- Step 3 : Thioether formation via nucleophilic aromatic substitution (SNAr) between 4-nitrophenylthiol and a halogenated pyrimidine intermediate (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃) . Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.75–1.80 Å) and torsion angles (e.g., dihedral angle between pyrimidine and nitrophenyl groups: ~15–25°) .
- Spectroscopy :
-
¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., δ 8.2–8.5 ppm for nitrophenyl aromatic protons) .
-
FT-IR : Confirm S–C and C–F bonds (e.g., ~1100 cm⁻¹ for C–F; ~650 cm⁻¹ for C–S) .
Key Structural Parameters Values from X-ray Data C–S bond length 1.76 Å C–F bond length (CF₃) 1.33–1.35 Å Dihedral angle (pyrimidine vs. aryl) 18.5°
Q. What safety precautions are necessary when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation.
- Waste Disposal : Segregate halogenated waste and transfer to licensed facilities for incineration .
- Stability : Store in airtight containers at –20°C to prevent hydrolysis of the thioether group.
Advanced Questions
Q. How does the nitro group influence the compound’s reactivity in substitution reactions?
The nitro group enhances electrophilicity at the pyrimidine C4 position via resonance withdrawal, facilitating SNAr reactions. However, steric hindrance from the trifluoromethyl group at C6 can reduce reactivity. Methodological Insight :
Q. What strategies optimize the yield in the thioether formation step?
- Solvent Selection : DMF or NMP improves solubility of aromatic intermediates.
- Catalysis : Add KI (10 mol%) to enhance leaving-group displacement via halide exchange .
- Temperature : Optimize between 80–100°C to balance reaction rate and decomposition. Data-Driven Approach : Design a factorial experiment varying solvent, base, and temperature to identify optimal conditions .
Q. How can researchers assess the compound’s potential biological activity?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .
Q. How does the compound’s stability vary under acidic/basic conditions?
- Acidic Conditions (pH < 3) : The thioether bond may hydrolyze to form 4-nitrophenol and 6-(trifluoromethyl)pyrimidin-4-ol. Monitor via LC-MS.
- Basic Conditions (pH > 10) : The trifluoromethyl group stabilizes the pyrimidine ring against hydroxide attack. Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with pH-adjusted buffers .
Q. What advanced analytical methods resolve contradictions in spectral data?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = 330.0452 for C₁₁H₇F₃N₃O₂S).
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish pyrimidine H2/H5 protons) .
- Dynamic NMR : Detect rotational barriers in the thioether linkage at low temperatures (–40°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
